Structural Distinction from Methylene-Bridged Analog (CAS 1036244-18-4) Implies Pharmacophore Divergence
The target compound contains a two-carbon ethyl linker between the sulfonyl group and the benzo[d][1,3]dioxole ring, whereas the closest commercially cataloged analog, 5-(benzo[1,3]dioxol-5-ylmethanesulfonyl)-1-phenyl-1H-tetrazole (CAS 1036244-18-4), bears a one-carbon methylene linker. [1] This difference increases the topological distance between the benzodioxole and the tetrazole core from 4 bonds (methylene) to 5 bonds (ethylene). In the broader sulfonyltetrazole class, linker length and conformational flexibility are known to critically modulate biological activity; for instance, the neuroblastoma differentiation activity of 5-sulfonyltetrazoles varies significantly with the nature of the substituent on the sulfonyl sulfur, as demonstrated by the difference between 1-methyl-5-(ethylsulfonyl)-1H-tetrazole and 5-(allylsulfonyl)-1-methyl-1H-tetrazole. [2] While no direct head-to-head assay compares these two specific compounds, this class-level SAR precedent establishes structural non-interchangeability.
| Evidence Dimension | Linker length (sulfonyl-to-benzodioxole) and conformational flexibility |
|---|---|
| Target Compound Data | Ethyl linker (C2 spacer) between sulfonyl and benzo[d][1,3]dioxol-5-yl; 5-bond distance from benzodioxole attachment point to tetrazole core |
| Comparator Or Baseline | CAS 1036244-18-4: Methylene linker (C1 spacer); 4-bond distance from benzodioxole attachment point to tetrazole core |
| Quantified Difference | One additional methylene unit; increased conformational flexibility and altered spatial orientation of the benzodioxole moiety relative to the tetrazole ring |
| Conditions | Structural analysis based on SMILES/InChI comparison; no shared biological assay available |
Why This Matters
For procurement decisions, this structural difference means the two compounds cannot be assumed to exhibit equivalent binding modes, metabolic stability, or biological activity, and selecting one over the other must be justified by project-specific pharmacophore requirements where ethyl linker flexibility is hypothesized to be advantageous.
- [1] Molaid. 5-(benzo[1,3]dioxol-5-ylmethanesulfonyl)-1-phenyl-1H-tetrazole (CAS 1036244-18-4). https://www.molaid.com/MS_2967154 (accessed 2026-05-10). View Source
- [2] Johns, A. C., Oviedo, A., Zhao, Z., Du, L., & Kornienko, A. (2023). Discovery of 5-sulfonyltetrazoles as neuroblastoma differentiation agents. Bioorganic & Medicinal Chemistry Letters, 94, 129455. https://doi.org/10.1016/j.bmcl.2023.129455 View Source
